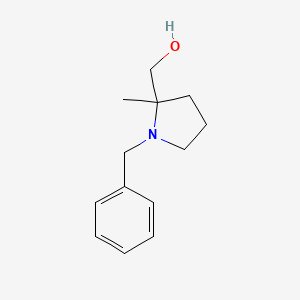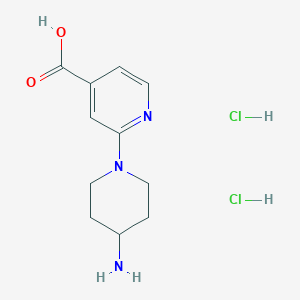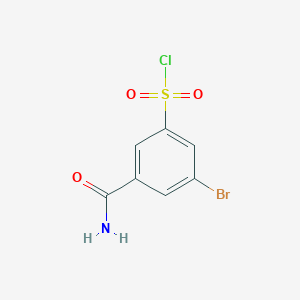
3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H6BrClNO3S It is a derivative of benzene, featuring a bromine atom, a carbamoyl group, and a sulfonyl chloride group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride typically involves multiple steps:
Carbamoylation: The carbamoyl group can be introduced by reacting the brominated benzene with a suitable carbamoylating agent, such as phosgene (COCl2) or urea derivatives.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be done by reacting the intermediate compound with chlorosulfonic acid (HSO3Cl) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to form corresponding sulfonyl hydrides or amines.
Oxidation: Oxidative reactions can further modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution reactions.
Sulfonyl Hydrides: Resulting from reduction reactions.
Oxidized Derivatives: Produced through oxidation reactions.
Aplicaciones Científicas De Investigación
3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceutical compounds due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can interact with biological targets such as enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-nitrobenzene-1-sulfonyl chloride: Similar structure but with a nitro group instead of a carbamoyl group.
3-Bromo-5-methylbenzene-1-sulfonyl chloride: Contains a methyl group instead of a carbamoyl group.
3-Bromo-5-hydroxybenzene-1-sulfonyl chloride: Features a hydroxyl group in place of the carbamoyl group.
Uniqueness
3-Bromo-5-carbamoylbenzene-1-sulfonyl chloride is unique due to the presence of the carbamoyl group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of bromine, carbamoyl, and sulfonyl chloride groups makes it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
3-bromo-5-carbamoylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOBREZLSCPQHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
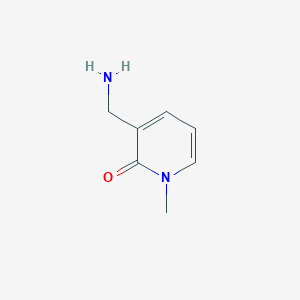
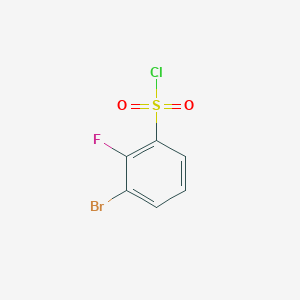
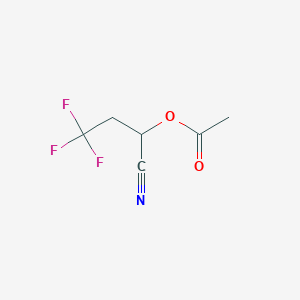
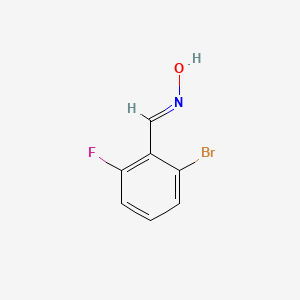
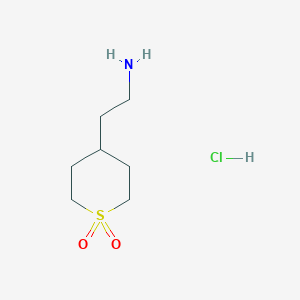
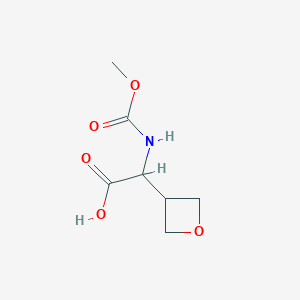
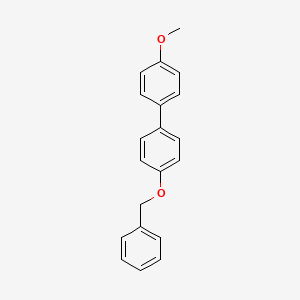

![1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B1374145.png)
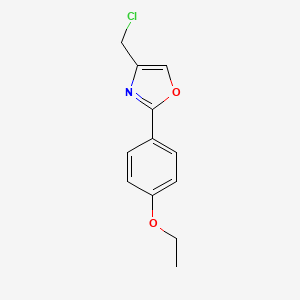
![5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride](/img/structure/B1374147.png)
